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Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic agent
with antipsychotic, analgesic, antiemetic, and sedative properties.[1][2] It is primarily utilized in
palliative care for its multifaceted therapeutic effects.[1][3] The medically active form is the (R)-
(-)-enantiomer, which corresponds to the (S)-levomepromazine cation upon protonation of its
tertiary amino group.[4] This guide provides a comprehensive overview of the synthesis and
characterization of levomepromazine maleate, the commercially available salt form of the
drug.

Synthesis of Levomepromazine Maleate

The synthesis of levomepromazine maleate is a multi-step process that begins with the
formation of the racemic base, (x)-10-(3-dimethylamino-2-methylpropyl)-2-
methoxyphenothiazine, followed by a chiral resolution to isolate the desired levorotatory
enantiomer, which is then converted to the maleate salt.[5][6]

Synthesis of the Racemic Base
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The racemic base is typically synthesized through the condensation of 2-
methoxyphenothiazine with 3-dimethylamino-2-methyl-1-chloropropane in the presence of a
strong base, such as an alkali hydroxide.[5]

Chiral Resolution

The critical step in the synthesis is the resolution of the racemic mixture. This is most
commonly achieved using a chiral resolving agent, such as (-)-di(p-toluoyl)-L-tartaric acid.[5][6]
The principle of this resolution lies in the diastereoselective crystallization of the salt formed
between the chiral acid and one of the enantiomers of the racemic base.

In this case, the (-)-di(p-toluoyl)-L-tartaric acid preferentially forms a less soluble neutral salt
with the undesired (+)-enantiomer. This diastereomer precipitates from the solution, leaving the
desired (-)-enantiomer, levomepromazine, enriched in the mother liquor.[5][6]

Formation of Levomepromazine Maleate

Following the removal of the precipitated salt of the dextrorotatory isomer, maleic acid is added
to the mother liquor. This results in the precipitation of levomepromazine hydrogen maleate, the
desired final product.[5][6] An improved, industrially viable process has been reported to yield a
product with a purity of over 99.7%.[5]

Synthesis Workflow
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Synthesis Workflow of Levomepromazine Maleate.

Characterization of Levomepromazine Maleate

A comprehensive characterization of levomepromazine maleate is essential to ensure its
identity, purity, and quality. This involves a combination of physical, chemical, and

spectroscopic methods.

Physicochemical Properties
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Property

Specification

Reference

Appearance

White crystals or crystalline

powder

[7]

Solubility

Freely soluble in acetic acid
(100), soluble in chloroform,
sparingly soluble in methanol,
slightly soluble in ethanol (95)
and in acetone, very slightly
soluble in water, and
practically insoluble in diethyl

ether.

[7]

Melting Point

184 - 190°C (with

decomposition)

[7]

Optical Rotation

[0]D20: -13.5°t0 -16.5° (0.5 g
in 20 mL chloroform, 200 mm
tube)

[7]

Identification
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Test Procedure Expected Result Reference
A red-purple color
) ) Dissolve 5mgin5mL  develops, which
Colorimetric Test o [7]
of sulfuric acid. slowly becomes deep
red-purple.
To the above solution,
) ) add 1 drop of A brownish yellow-red
Colorimetric Test ) ) ) [7]
potassium dichromate  color is produced.
TS.
] ] Extract the free base The residue melts
Melting Point of Free o
B with diethyl ether after ~ between 124°C and [7]
ase
basification. 128°C after drying.
] ] Extract maleic acid The residue melts
Melting Point of
) ) from an aqueous between 128°C and [7]
Maleic Acid ]
solution. 136°C.
Purity
Test Method Limit Reference
Not less than 99.0%
Titration with 0.1 mol/L  and not more than
perchloric acid VSina  101.0% of
Assay ) . ] [7]
mixture of acetic acid C23H28N205S,

and acetone.

calculated on the

dried substance.

Loss on Drying

2 g of substance at
105°C for 3 hours.

Not more than 0.5%

[7]

Residue on Ignition

1 g of substance.

Not more than 0.10%

[7]

Heavy Metals

Method 2.

Not more than 10 ppm

[7]

Chloride

Comparison with a

standard solution.

Not more than 0.028%

[7]
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Spectroscopic and Chromatographic Methods

Modern analytical techniques are routinely employed for the comprehensive characterization of

levomepromazine maleate.

Technique Application Key Parameters Reference
High-Performance )
Liguid Assay, purity, and C8 or C18 reversed-
iqui
d determination in phase column, UV [819]
Chromatography ] ] ] )
biological fluids. detection at 254 nm.
(HPLC)
Identification and
Gas Chromatography- o
quantification of
Mass Spectrometry ] - [8]
levomepromazine and
(GC-MS) : :
its metabolites.
UV-Visible Quantitative Amax at 254 nm in 8]
Spectrophotometry determination. methanol or water.
The crystal structure
Determination of the has been elucidated,
X-ray Crystallography  three-dimensional confirming the [41[10][11]
molecular structure. absolute
configuration.
. o 1H and 3C NMR
Nuclear Magnetic Structural elucidation ]
] ) spectra provide
Resonance (NMR) and confirmation of ) [12]
) ] detailed structural
Spectroscopy identity. ) )
information.
Characteristic
Fourier-Transform o absorption bands for
Identification of o
Infrared (FTIR) the phenothiazine ring  [12]

Spectroscopy

functional groups.

system and the

maleate counter-ion.

Characterization Workflow
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Logical Workflow for the Characterization of Levomepromazine Maleate.

Experimental Protocols
Assay by Titration

This protocol is based on the method described in the Japanese Pharmacopoeia.[7]

o Sample Preparation: Accurately weigh about 1 g of previously dried levomepromazine
maleate.

» Dissolution: Dissolve the sample in a mixture of 40 mL of acetic acid (100) and 20 mL of
acetone for nonaqueous titration.

o Titration: Titrate with 0.1 mol/L perchloric acid VS.

o Endpoint Detection: The endpoint is reached when the color of the solution changes from
red-purple through blue-purple to blue. Use 5 drops of bromocresol green-methylrosaniline
chloride TS as an indicator.

o Blank Determination: Perform a blank determination and make any necessary corrections.

e Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 44.46 mg of
C23H28N205S.

HPLC Method for Determination in Biological Fluids
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The following is a general outline based on a published method for the determination of
levomepromazine in human breast milk and serum.[9]

e Sample Preparation:

o Perform solid-phase extraction (SPE) using a Sep-Pak C18 cartridge to extract
levomepromazine from the biological matrix.

e Chromatographic Conditions:
o Column: C8 bonded reversed-phase column.
o Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.
o Detection: UV absorbance at 254 nm.
¢ Quantification:
o Establish a linear relationship over a concentration range of 10-300 ng/mL.

o Calculate the concentration of levomepromazine in the sample by comparing its peak area
to that of a standard of known concentration.

Conclusion

The synthesis of levomepromazine maleate is a well-established process that relies on the
efficient chiral resolution of a racemic precursor. The subsequent characterization of the final
product is crucial for ensuring its quality and therapeutic efficacy. A combination of classical
pharmacopeial methods and modern analytical techniques provides a robust framework for the
comprehensive analysis of this important pharmaceutical compound. This guide has provided a
detailed overview of the key aspects of levomepromazine maleate synthesis and
characterization, intended to be a valuable resource for professionals in the field of drug
development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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